N-(4-chlorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUIXXBQCFBGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with thiazole and furan moieties. The structural integrity of the compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which reveal characteristic peaks corresponding to functional groups present in the molecule.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For example, derivatives of piperazine have been shown to inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells. A study demonstrated that piperazine derivatives can induce apoptosis in U937 cells, suggesting a mechanism for their anticancer activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HUH7 | 12.5 |
| 5b | MCF7 | 15.0 |
| 5c | HCT116 | 10.0 |
Antimicrobial Activity
The thiazole moiety has been identified as a critical component contributing to the antimicrobial activity of related compounds. Studies have shown that the presence of halogen substituents on the phenyl ring enhances this activity, making these compounds potential candidates for further development as antimicrobial agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Topoisomerase II : Some piperazine derivatives have been reported to inhibit topoisomerase II activity, which is crucial in DNA replication and repair.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : Piperazine sulfonamides show diverse pharmacological activities, including inhibition of matrix metalloproteinases (MMPs), which are involved in tumor progression .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antitumor Activity : A novel piperazine derivative demonstrated significant antitumor activity against A549 human lung adenocarcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics.
- Antimicrobial Efficacy : Another study reported that a series of thiazole-containing compounds exhibited potent antimicrobial activity against various bacterial strains, indicating their potential as new antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The tertiary nitrogen atoms in the piperazine ring undergo alkylation or acylation under mild conditions:
The unsubstituted nitrogen atom preferentially reacts due to lower steric hindrance . Microwave-assisted methods improve yields to >90% for analogous piperazine derivatives .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole moiety participates in halogenation and nitration:
Density functional theory (DFT) calculations indicate C-5 bromination is favored due to lower activation energy (ΔG‡ = 23.1 kcal/mol vs. 27.4 kcal/mol for C-4) .
Furan Ring Oxidation and Functionalization
The furan-2-yl group undergoes controlled oxidation and Diels-Alder reactions:
The epoxide intermediate reacts with amines (e.g., piperidine) to form amino alcohols (yield: 68–73%) .
Carboxamide Hydrolysis and Derivatives
The carboxamide group undergoes hydrolysis and forms hydrazide derivatives:
Hydrazide derivatives show enhanced metal-chelating capacity (log K = 4.2 with Cu²⁺) .
Cross-Coupling Reactions
The 4-chlorobenzyl group enables Pd-catalyzed couplings:
| Coupling Type | Catalysts/Base | Substrate | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 55–78% | 120–150 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 63% | 95 |
Leaching studies show <0.5% Pd remains post-reaction.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Thiazole ring cleavage : Forms iminonitrile intermediates (t₁/₂ = 2.3 h)
-
Furan decarbonylation : Generates CO gas (detected via GC-MS)
Degradation follows first-order kinetics (k = 0.18 h⁻¹) .
Biocatalytic Modifications
Enzymatic transformations using Aspergillus niger lipase:
-
Esterification : With vinyl acetate (conversion: 91%)
Optimal conditions: pH 7.4, 35°C, 72h .
Coordination Chemistry
Forms complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | 2:1 | 12.4 ± 0.3 |
| Fe(NO₃)₃ | 1:1 | 8.9 ± 0.2 |
X-ray crystallography confirms octahedral geometry for Cu²⁺ complexes .
This compound’s reactivity profile enables rational design of analogs with optimized pharmacokinetic properties. Recent advances in flow chemistry and enzymatic catalysis show promise for scaling these transformations industrially .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiazole Motifs
a) N-Benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105238-19-4)
- Structural Difference : Replaces the 4-chlorobenzyl group with a benzyl substituent.
- Molecular weight (382.5 vs. 376.8 for chlorobenzyl analog) and logP values may differ slightly .
b) 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide (CAS 1324085-81-5)
- Structural Difference: Features a 4-chlorophenyl group directly attached to the piperazine ring and a furan-methylaminoethyl side chain.
- Impact : The ethyl linker and amide group may enhance hydrogen-bonding capacity compared to the thiazole-furan moiety in the target compound. Molecular weight: 376.8 vs. 382.5 .
c) N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetamide (CAS 883548-06-9)
- Structural Difference : Incorporates a dichlorobenzothiophene-carbonyl group on the piperazine and a 4-chlorophenylthiazole.
- Molecular weight: 535.43 vs. 382.5 .
Analogues with Varied Heterocyclic Substitutions
a) 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
- Structural Difference : Substitutes furan with pyridin-3-yl and adds a 3,4-dichlorobenzamide group.
- Impact : The pyridine ring enhances basicity and metal-coordination capacity, while the dichloro group increases hydrophobicity. Reported melting point: 198–200°C, suggesting higher crystallinity than furan-containing analogs .
b) N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3)
- Structural Difference : Replaces thiazole-furan with a 4-oxoquinazoline core.
- Melting point: 196.5–197.8°C, comparable to thiazole derivatives .
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₂ClN₄O₂S | 382.5 | 4-Cl-benzyl, thiazole-furan | N/A |
| N-Benzyl analog (CAS 1105238-19-4) | C₂₀H₂₂N₄O₂S | 382.5 | Benzyl, thiazole-furan | N/A |
| 4e (Pyridin-3-yl derivative) | C₂₀H₂₁Cl₂N₅O₂S | 454.4 | Pyridin-3-yl, 3,4-dichloro | 198–200 |
| A3 (Quinazoline derivative) | C₂₁H₂₀FN₅O₂ | 393.4 | 4-Fluorophenyl, quinazoline | 196.5–197.8 |
Q & A
Basic Research Question
- HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% acetonitrile in 15 min) with ESI-HRMS for exact mass confirmation (e.g., m/z 457.1234 [M+H]) .
- NMR Fingerprinting : Compare H and C shifts with literature analogs (e.g., δ 7.2–7.4 ppm for chlorobenzyl protons) .
- Elemental Analysis : Acceptable C, H, N percentages within ±0.4% of theoretical values .
How do solvent polarity and temperature affect the compound’s stability?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the carboxamide group in aqueous buffers (pH <3 or >10). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Solvent Effects : DMSO induces thiazole ring oxidation. Use degassed acetonitrile for long-term storage .
- Thermal Stability : TGA-DSC analysis (5°C/min ramp) reveals decomposition points >200°C, suggesting solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
